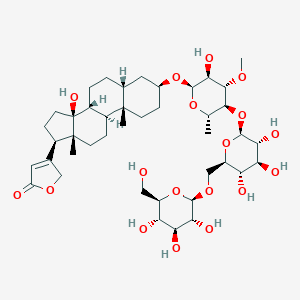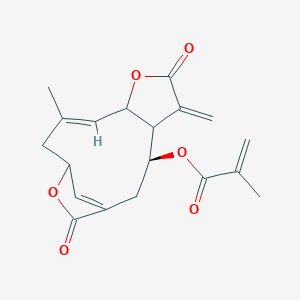
Thevetina B
Descripción general
Descripción
Thevetin B is a type of poisonous cardiac glycoside . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . It is also an inhibitor of Na±, K±dependent adenosinetriphosphatase (Na+,K±ATPase) from Thevetia peruviana .
Synthesis Analysis
Thevetin B is identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . Enzymatic hydrolysis of a sample of thevetosides from methanol extract of seeds and subsequent High-Performance Liquid Chromatography-Mass Spectrometry analysis yielded the monoglycosides neriifolin, acetylneriifolin and acetylperuvoside .Molecular Structure Analysis
Thevetin B has a molecular formula of C42H66O18 . It is a structural derivative of digitoxigenin . Thevetin B contains total 133 bond(s); 67 non-H bond(s), 2 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 2 five-membered ring(s), 6 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 9 hydroxyl group(s), 1 primary alcohol(s) .Chemical Reactions Analysis
Thevetin B is identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Physical And Chemical Properties Analysis
Thevetin B is a powder . It has a molecular weight of 859.0 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Thevetina B: Un análisis exhaustivo de las aplicaciones de la investigación científica
Terapéutica cardíaca: this compound es un glucósido cardíaco que se encuentra en plantas como Thevetia peruviana. Se ha estudiado por su posible uso como agente cardiotónico debido a su capacidad para aumentar la fuerza de las contracciones cardíacas. Esto la convierte en una candidata para tratar ciertas afecciones cardíacas .
Propiedades diuréticas: Las investigaciones sugieren que this compound también puede poseer propiedades diuréticas, lo que podría ser beneficioso en tratamientos médicos donde es necesaria la eliminación de líquidos, como en casos de insuficiencia cardíaca congestiva .
Investigación sobre el cáncer: this compound ha mostrado promesas en la investigación del cáncer, particularmente en relación con los cánceres de pulmón, gástrico y pancreático. Su papel como glucósido cardíaco puede influir en el metabolismo y la viabilidad de las células cancerosas .
Estudios toxicológicos: Debido a su naturaleza tóxica, this compound se usa a menudo en estudios toxicológicos para comprender los efectos de los glucósidos cardíacos en los sistemas biológicos y para desarrollar antídotos o medidas de protección contra el envenenamiento .
Farmacocinética y dinámica: Las propiedades farmacocinéticas de this compound, como la absorción, distribución, metabolismo y excreción, son áreas clave de investigación. Comprender estas puede conducir a mejores sistemas de diseño y entrega de fármacos .
Medicina tradicional: En los sistemas de medicina tradicional, las plantas que contienen this compound se han utilizado por su valor medicinal. La investigación moderna tiene como objetivo validar estos usos tradicionales y potencialmente integrarlos en las prácticas médicas contemporáneas .
Investigación bioquímica: Las interacciones bioquímicas del compuesto con enzimas y receptores se estudian para dilucidar su mecanismo de acción, lo que puede conducir al descubrimiento de nuevos objetivos terapéuticos o candidatos a fármacos .
Alergia e inmunología: Dado que algunos pacientes pueden tener reacciones alérgicas a los glucósidos cardíacos comunes como la digoxina, this compound se está explorando como una opción de tratamiento alternativo en tales casos .
Para obtener información más detallada sobre cada aplicación, se recomienda la lectura adicional y la investigación.
Mecanismo De Acción
Target of Action
The primary target of Thevetin B is the Na+, K±dependent adenosinetriphosphatase (Na+,K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes .
Mode of Action
Thevetin B interacts with its target, the Na+,K±ATPase, by inhibiting its activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular sodium levels. This increase in sodium levels can then trigger a series of changes within the cell .
Biochemical Pathways
The inhibition of Na+,K±ATPase by Thevetin B affects several biochemical pathways. The most significant of these is the disruption of the sodium-potassium pump, which maintains the resting potential of the cell and is involved in the regulation of cellular volume . The disruption of this pump can lead to cellular dysfunction and can have downstream effects on various physiological processes .
Pharmacokinetics
Like other cardiac glycosides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, particularly to cardiac tissue
Result of Action
The molecular and cellular effects of Thevetin B’s action are primarily related to its inhibition of Na+,K±ATPase. This inhibition disrupts the sodium-potassium balance within the cell, leading to increased intracellular sodium levels . This can cause a range of effects, including changes in cell volume, disruption of the resting membrane potential, and potential effects on cellular signaling pathways .
Action Environment
The action, efficacy, and stability of Thevetin B can be influenced by various environmental factors. For instance, the synthesis of Thevetin B, like other secondary metabolites in plants, can be affected by biotic and abiotic stress factors . These factors can influence the concentration of Thevetin B in the plant, which can in turn affect its potency and efficacy when used as a therapeutic agent .
Propiedades
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMBXDQUQRICT-RCGIHWJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043416 | |
| Record name | Thevetin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27127-79-3 | |
| Record name | Thevetin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27127-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thevetin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027127793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thevetin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEVETIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77H03L5LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)




![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)




![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)
